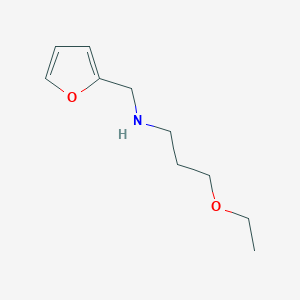

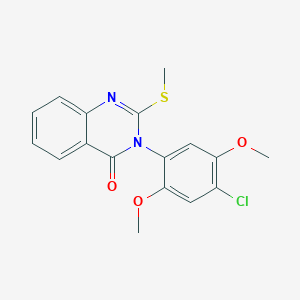

![molecular formula C24H27N5OS B2542988 7-(4-乙基苯基)-2-(乙硫基)-5-甲基-N-(2-甲基苯基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 1021209-36-8](/img/structure/B2542988.png)

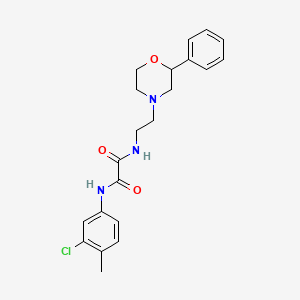

7-(4-乙基苯基)-2-(乙硫基)-5-甲基-N-(2-甲基苯基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine family, which is known for its potential biological activity. The specific compound mentioned includes various functional groups such as an ethylthio group, a carboxamide moiety, and substituted phenyl rings. These structural features suggest that the compound could have interesting chemical properties and possibly biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-amino-1,2,4-triazole with various ketones or aldehydes. In the case of 5-aryl-substituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, the condensation has been performed with β-dimethylaminopropiophenone hydrochlorides or crotophenone . The synthesis of the specific compound would likely follow a similar pathway, with modifications to incorporate the ethylthio and carboxamide groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been characterized in different crystal environments . These structures exhibit hydrogen-bonding interactions and, in some cases, π-π stacking interactions, which contribute to their supramolecular architecture. For the compound , similar interactions could be expected, influencing its stability and reactivity.

Chemical Reactions Analysis

The reactivity of the 1,2,4-triazolo[1,5-a]pyrimidine core can be influenced by the substituents attached to it. The presence of an ethylthio group could make the compound a candidate for nucleophilic substitution reactions, while the carboxamide moiety might engage in amide bond formation or hydrolysis under certain conditions. The imine-enamine tautomerism observed in related compounds could also play a role in the chemical behavior of the compound, affecting its reactivity in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen-bond donors and acceptors, as well as the potential for π-π stacking interactions, could affect its solubility and crystallization behavior. The steric and electronic factors of the substituents would also impact the compound's melting point, boiling point, and stability in various solvents. The analysis of related compounds has provided insights into the hydrogen-bonding energies and the overall stability of the molecular structure .

科学研究应用

抗结核活性

该化合物的结构类似物已被合成并评估其抗结核活性。Titova 等人进行的一项研究。(2019) 探索了各种芳香或杂芳醛与 β-二羰基化合物和三唑或吡唑胺的合成。这些化合物显示出作为抗结核剂的潜力,突出了结构类似物在开发结核病新疗法中的重要性 (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019)。

合成化学应用

由于三唑并嘧啶衍生物用途广泛的化学性质和潜在的生物活性,其合成和转化一直是研究的重点。例如,Khaligh 等人 (2020) 的工作引入了一种有效的添加剂,用于合成 5-氨基-7-(4-苯基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酸乙酯衍生物,展示了该化合物在合成有机化学中的重要性和在绿色化学实践中的潜力 (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020)。

抗菌活性

还对三唑并嘧啶衍生物的抗菌特性进行了研究。Chauhan 等人进行的一项研究。(2019) 合成了一系列 N,7-双(取代苯基)-4,7-二氢-5-异丙基-[1,2,4]三唑-[1,5-a]嘧啶-6-甲酰胺衍生物。对这些化合物进行表征并评估其抗菌和抗真菌活性,表明这些衍生物在开发新型抗菌剂中具有潜在用途 (Chauhan & Ram, 2019)。

抗肿瘤活性

该化合物及其类似物在抗肿瘤研究中也显示出前景。Gomha 等人 (2017) 合成了一种新型三唑并嘧啶衍生物,对人肺癌 (A-549) 和人肝细胞癌 (HepG-2) 细胞系表现出显着的体外抗肿瘤活性,表明其在癌症治疗中作为治疗剂的潜力 (Gomha, Muhammad, & Edrees, 2017)。

属性

IUPAC Name |

7-(4-ethylphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5OS/c1-5-17-11-13-18(14-12-17)21-20(22(30)26-19-10-8-7-9-15(19)3)16(4)25-23-27-24(31-6-2)28-29(21)23/h7-14,21H,5-6H2,1-4H3,(H,26,30)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLQZXKRNNKGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-ethylphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

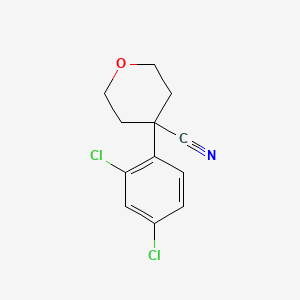

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2542917.png)

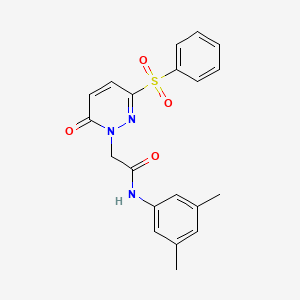

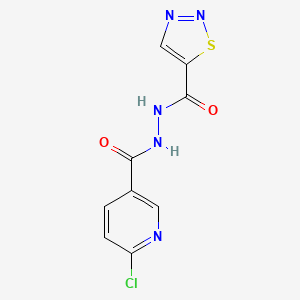

![2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2542918.png)

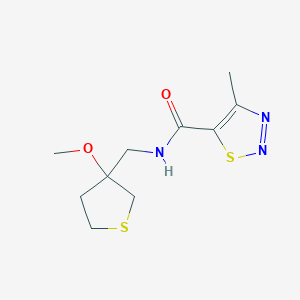

![2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2542926.png)

![(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2542927.png)